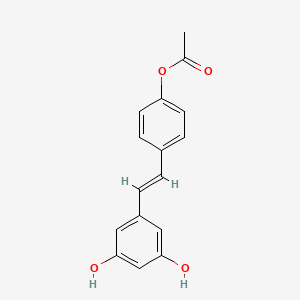

Resveratryl acetate

Vue d'ensemble

Description

Resveratryl acetate is a derivative of resveratrol, a well-known polyphenolic compound found in various plants such as grapes, berries, and peanuts. Resveratrol is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties. This compound, being an esterified form of resveratrol, retains many of these beneficial properties while potentially offering improved stability and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of resveratryl acetate typically involves the esterification of resveratrol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of resveratrol. The general reaction scheme is as follows: [ \text{Resveratrol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological methods involving engineered microorganisms have been explored for the production of resveratrol and its derivatives, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Reduction: Reduction of this compound can yield resveratrol and other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Resveratrol and reduced derivatives.

Substitution: Substituted resveratryl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anti-cancer and neuroprotective effects.

Industry: Used in the formulation of cosmetics and nutraceuticals due to its stability and bioavailability

Mécanisme D'action

Resveratryl acetate exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways.

Anti-cancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway

Comparaison Avec Des Composés Similaires

Resveratrol: The parent compound, known for its wide range of biological activities.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

Piceatannol: A hydroxylated derivative with potent antioxidant properties.

Uniqueness of Resveratryl Acetate: this compound offers improved stability and bioavailability compared to resveratrol. Its esterified form makes it more resistant to metabolic degradation, potentially enhancing its therapeutic efficacy .

Activité Biologique

Resveratryl acetate, a derivative of resveratrol, has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from resveratrol, a naturally occurring polyphenolic compound found in various plants. The modification of resveratrol into its acetate form enhances its bioavailability and stability, potentially amplifying its biological effects.

Biological Activities

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in cells. Research indicates that it can increase the levels of endogenous antioxidants such as glutathione and superoxide dismutase while reducing markers of oxidative damage like malondialdehyde .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways (e.g., NF-κB and MAPK). A study showed that this compound could significantly reduce the expression of inflammatory markers in cellular models .

3. Anticancer Activity

This compound has been studied for its potential anticancer effects across various cancer types. It inhibits tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation. For instance, it has shown effectiveness against breast cancer cells by promoting apoptosis through p53-dependent mechanisms .

4. Neuroprotective Effects

Recent studies suggest that this compound may protect neuronal cells from degeneration. It enhances neuronal survival under stress conditions by activating neuroprotective pathways and reducing neuroinflammation .

The biological activities of this compound are mediated through various molecular mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and enhancing the expression of antioxidant enzymes.

- Anti-inflammatory Mechanism : Inhibiting the activation of NF-κB and reducing the production of inflammatory cytokines.

- Anticancer Mechanism : Inducing cell cycle arrest and apoptosis via modulation of p53 and other tumor suppressor genes.

- Neuroprotective Mechanism : Enhancing the expression of neurotrophic factors and reducing oxidative stress in neuronal cells.

Case Studies

- Clinical Trial on Cancer Patients

- Neurodegenerative Disease Study

Data Tables

Propriétés

IUPAC Name |

[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13/h2-10,18-19H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMZFJTYLFBJEC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411233-11-9 | |

| Record name | Resveratryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411233119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESVERATRYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T07O870429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.